molecular formula C8H7ClO3 B1365012 Methyl 3-chloro-5-hydroxybenzoate CAS No. 98406-04-3

Methyl 3-chloro-5-hydroxybenzoate

Cat. No.: B1365012
CAS No.: 98406-04-3
M. Wt: 186.59 g/mol
InChI Key: AUILWNSXFXPDID-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-hydroxybenzoate: is an organic compound belonging to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include quinones or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-chloro-5-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: It is used in the formulation of various chemical products, including preservatives and stabilizers.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-hydroxybenzoate
  • Methyl 3-hydroxybenzoate
  • Methyl 3,5-dichloro-4-hydroxybenzoate

Comparison:

  • Methyl 3-chloro-4-hydroxybenzoate: Similar in structure but with the hydroxyl group at the 4-position instead of the 5-position.
  • Methyl 3-hydroxybenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
  • Methyl 3,5-dichloro-4-hydroxybenzoate: Contains an additional chlorine atom, which can influence its reactivity and applications.

Properties

IUPAC Name

methyl 3-chloro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUILWNSXFXPDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467211
Record name METHYL 3-CHLORO-5-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98406-04-3
Record name METHYL 3-CHLORO-5-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general process was applied to methyl 3-chlorobenzoate (171 mg, 1.0 mmol). The borylation step was carried out neat with HBPin (200 mg, 1.55 mmol) and dmpe (3.0 mg, 0.02 mmol, 2 mol %) at 150° C. for 3 hours. The oxidation step was then performed as described above, after which the crude material was dissolved in ether and passed through a plug of silica gel (pentane/ether 2:1). Evaporation of solvent gave 134 mg phenol 5 (72%) with trace water. Sublimation at 85° C. under 0.06 mm Hg afforded analytically pure 5 as a white solid; mp 133-135° C. (lit. 138-139). 1H NMR (300 MHz, acetone-d6): δ 9.2 (brs, 1 H), 7.43 (t, J=1.7 Hz, 1 H), 7.40 (dd, J=2.2, 1.7 Hz, 1 H), 7.10 (t, J=2.2 Hz, 1 H), 3.87 (s, 3 H); 13C NMR (75 MHz, acetone-d6): δ 165.9, 159.3, 135.3, 133.8, 121.0, 120.6, 115.7, 52.7; IR (neat): 3335, 1690, 1591, 1431, 1350, 1242, 768 cm−1; LRMS: m/e 186 (M+), 155, 127, 99. Anal. Calcd for C8H7ClO3: C, 51.50; H, 3.78. Found C, 51.78; H, 3.73. For a previous preparation see Takahashi et al., Heterocycles 23: 1483-1491 (1985) (three steps from 3,5-dichlorobenzoic acid, 65% overall yield).
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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